2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
Description
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one (CAS: 114439-73-5, molecular formula: C₂₃H₁₉NO₄) is a derivative of the 4H-1,3-benzoxazin-4-one heterocyclic system . Benzoxazinones are a class of nitrogen- and oxygen-containing heterocycles with diverse biological activities. This compound features a 4-methoxybenzoyl group at position 3 and a 4-methylphenyl substituent at position 2 of the benzoxazinone core. Such substitutions are critical in modulating its physicochemical properties and biological interactions, particularly as an inhibitor of acetyl coenzyme A carboxylases (ACCase), a key enzyme in lipid biosynthesis across plants, fungi, and mammals .
Properties
CAS No. |
114439-73-5 |
|---|---|
Molecular Formula |
C23H19NO4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C23H19NO4/c1-15-7-9-17(10-8-15)23-24(21(25)16-11-13-18(27-2)14-12-16)22(26)19-5-3-4-6-20(19)28-23/h3-14,23H,1-2H3 |
InChI Key |
KKOKBFATFMXJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methoxybenzoyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to maximize yield and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Benzoxazinone Derivatives
Structural and Functional Group Variations
The activity of benzoxazinones is highly dependent on substituent patterns and core isomerism. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Core Isomerism: The 4H-1,3-benzoxazin-4-one core (target compound) differs from 4H-3,1-benzoxazin-4-ones in nitrogen and oxygen positioning, leading to distinct biological targets. For example, 4H-3,1-benzoxazin-4-ones inhibit human neutrophil elastase, while 4H-1,3-benzoxazin-4-ones target ACCases .
- The 4-methylphenyl group may sterically hinder interactions with non-target enzymes, improving selectivity.
- Toxicity: Substituents such as chloroethyl (e.g., CAS 226.68 g/mol compound in ) introduce acute toxicity, whereas the target compound’s methoxy and methyl groups likely reduce adverse effects.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW: 373.4 g/mol) has a higher molecular weight than simpler derivatives like 3,4-dihydro-2H-1,4-benzoxazin-3-one (MW: 163.18 g/mol) , likely reducing aqueous solubility but improving lipid bilayer penetration.
- Thermal Stability: Benzoxazinones with electron-withdrawing groups (e.g., nitro or chloro substituents) exhibit lower thermal stability compared to methoxy- or methyl-substituted analogs .
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